molecular formula C6H9BrN2 B1529424 5-(2-bromoethyl)-1-methyl-1H-pyrazole CAS No. 1340091-69-1

5-(2-bromoethyl)-1-methyl-1H-pyrazole

Cat. No. B1529424
M. Wt: 189.05 g/mol
InChI Key: XJWYFEQOMPSWAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

Synthesis and Characterization

  • Solvent and Copper Ion-Induced Synthesis : Novel compounds including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate were synthesized, characterized by elemental analysis, IR, and X-ray single-crystal diffraction. These compounds exhibited selective cytotoxicity against tumor cell lines without harming normal cells, indicating potential for cancer treatment research (Huang et al., 2017).

  • Synthesis of Pyrazole Derivatives : A regioselective synthesis method for novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives was developed. These compounds showed significant cytotoxic effects against breast cancer and leukemic cells, highlighting their potential as chemotherapeutic agents (Ananda et al., 2017).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : N-phenylpyrazole derivatives synthesized using precursors like 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole showed notable antimicrobial properties. Some compounds demonstrated inhibitory effects against pathogenic yeast (Candida albicans) and molds (Aspergillus), providing insights into developing new antifungal agents (Farag et al., 2008).

Material Science and Chemistry

  • Electronic and Photophysical Characterization : The study of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands revealed a broad span of redox and emission properties. This research aids in understanding the role of the ancillary ligand in color tuning for applications in light-emitting devices (Stagni et al., 2008).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in .

properties

IUPAC Name

5-(2-bromoethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWYFEQOMPSWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-bromoethyl)-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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